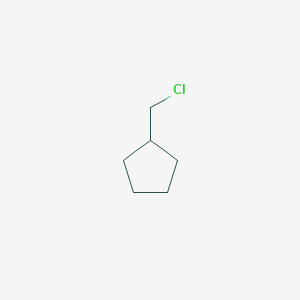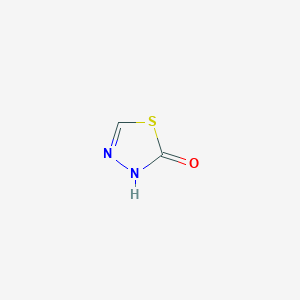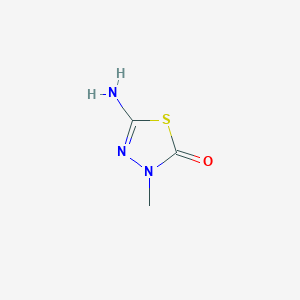
3-Bromo-4-methyl-5-nitropyridine
Overview
Description
3-Bromo-4-methyl-5-nitropyridine is a useful research compound. Its molecular formula is C6H5BrN2O2 and its molecular weight is 217.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Behavior
Azaphenoxazine Derivatives : 3-Bromo-4-(o-hydroxyphenylamino)-5-nitropyridine, a derivative of 3-Bromo-4-methyl-5-nitropyridine, has been used in the synthesis of azaphenoxazine compounds, which are significant in heterocyclic chemistry (Takahashi & Yoneda, 1958).
Vibrational Spectral Studies : Research on the conformational stability and vibrational analysis of 2-hydroxy-4-methyl-5-nitropyridine provides insights into its molecular stability and reactivity, which are crucial for its applications in scientific research (Balachandran, Lakshmi, & Janaki, 2012).
Azaindole Derivatives : 3-Bromo-5-nitro-4-(β-dimethylaminovinyl) pyridine, related to this compound, plays a role in the synthesis of azaindoles, important in medicinal chemistry (Prokopov & Yakhontov, 1979).
Molecular and Structural Analysis
Quantum Mechanical and Spectroscopic Studies : The molecular structure and electronic characteristics of 2-Amino-3-bromo-5-nitropyridine have been studied using quantum mechanical and spectroscopic methods, which is essential for understanding its chemical behavior (Abraham, Prasana, & Muthu, 2017).
Crystal Structure and Vibrational Spectra : Research on 2-bromo-4-nitropyridine N-oxide, a related compound, offers valuable insights into its crystal structure and vibrational spectra, useful in material science and crystallography (Hanuza et al., 2002).
Chemical Synthesis and Reactivity
Nucleophilic Substitution Reactions : Research on the nucleophilic substitution reaction of amines with 3-Bromo-4-nitropyridine reveals insights into its chemical reactivity, which is vital for synthetic applications in chemistry (Yao, Blake, & Yang, 2005).
Hydrogen Peroxide Oxidations : Studies on the oxidation of 5-Bromo-2-nitropyridine, closely related to this compound, highlight its application in large-scale chemical synthesis (Agosti et al., 2017).
Mechanism of Action
Target of Action
3-Bromo-4-methyl-5-nitropyridine is a type of organoboron reagent, which is widely used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a popular method for forming carbon-carbon bonds, and the organoboron reagents play a crucial role in this process .
Mode of Action
The SM coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium, a transition metal catalyst, forms a bond with the electrophilic organic group. In the transmetalation step, the organoboron reagent, which is nucleophilic, is transferred from boron to palladium . This results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The SM coupling reaction is a key pathway in organic synthesis, enabling the formation of complex organic compounds from simpler precursors . The organoboron reagents used in this process are generally stable, readily prepared, and environmentally benign .
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds via the SM coupling reaction . This can lead to the synthesis of a wide range of organic compounds, with potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the SM coupling reaction is known to be exceptionally mild and tolerant of various functional groups . This suggests that the reaction can proceed effectively in a wide range of conditions. Specific reaction conditions, such as temperature and solvent, can impact the efficiency of the reaction and the stability of the organoboron reagent .
Safety and Hazards
The safety information for 3-Bromo-4-methyl-5-nitropyridine includes several hazard statements: H302-H312-H332 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
Relevant Papers The relevant papers for this compound include studies on its synthesis and reactions , as well as its safety data sheets . These papers provide valuable information on the properties and potential applications of this compound.
Biochemical Analysis
Biochemical Properties
3-Bromo-4-methyl-5-nitropyridine plays a significant role in biochemical reactions, particularly in the synthesis of other compounds. It interacts with various enzymes and proteins, facilitating the formation of new chemical bonds. For instance, it is involved in the synthesis of 4-bromo-6-azaindole, where it acts as a precursor . The interactions between this compound and biomolecules are primarily based on its ability to participate in nucleophilic substitution reactions, which are essential for the formation of complex organic molecules.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of specific signaling pathways, leading to changes in gene expression patterns . Additionally, it can affect cellular metabolism by altering the activity of enzymes involved in metabolic pathways, thereby impacting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves its interaction with enzymes, where it can act as an inhibitor or activator. For instance, it can bind to the active site of an enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential changes in cellular function, including alterations in cell proliferation and differentiation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and other adverse effects . Threshold effects have been observed, where a specific dosage level must be reached before significant biological effects are noted. Toxic effects at high doses include cellular damage, disruption of metabolic processes, and potential organ toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized through pathways involving nucleophilic substitution reactions, leading to the formation of different metabolites . These metabolic pathways can affect the levels of specific metabolites within the cell, thereby influencing overall metabolic flux.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in particular cellular compartments . The distribution of this compound can impact its biological activity, as its concentration in different tissues and cells determines its efficacy and potential toxicity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall biological effects. For example, the presence of this compound in the nucleus can affect gene expression, while its localization in the cytoplasm can impact metabolic processes.
Properties
IUPAC Name |
3-bromo-4-methyl-5-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c1-4-5(7)2-8-3-6(4)9(10)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFCIQRPATFRBOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00500853 | |
| Record name | 3-Bromo-4-methyl-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00500853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69872-15-7 | |
| Record name | 3-Bromo-4-methyl-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00500853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-4-Methyl-5-Nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





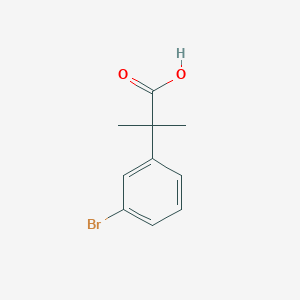

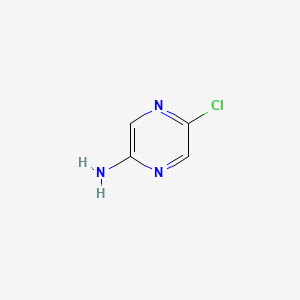



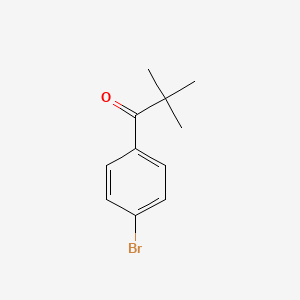
acetic acid](/img/structure/B1281463.png)
